molecular formula C72H48CoN6+3 B1250909 Tris(diphenylphenanthroline)cobalt(III) CAS No. 89460-92-4

Tris(diphenylphenanthroline)cobalt(III)

Cat. No.: B1250909
CAS No.: 89460-92-4
M. Wt: 1056.1 g/mol
InChI Key: BCNHMYFKDBGOKH-UHFFFAOYSA-N
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Description

Contextual Significance of Hexa-coordinated Cobalt(III) Complexes in Fundamental Research

Hexa-coordinated cobalt(III) complexes are pivotal in fundamental research due to their unique combination of stability, well-defined stereochemistry, and rich redox behavior. The Co(III) center in an octahedral environment is typically low-spin and kinetically inert, which allows these complexes to serve as robust building blocks in more complex supramolecular systems and as stable platforms for studying chemical processes. mdpi.com

Key areas of research where these complexes are significant include:

Electron Transfer Studies: The reversible Co(III)/Co(II) redox couple has been extensively used to investigate the mechanisms of electron transfer reactions. ias.ac.inacs.org Complexes like tris(1,10-phenanthroline)cobalt(III) and its derivatives are classic examples of outer-sphere electron transfer agents, where the inert coordination sphere ensures that the electron transfer occurs without ligand exchange. researchgate.netresearchgate.net

Bioinorganic Chemistry: The structural similarity of these rigid, propeller-like complexes to DNA-intercalating drugs has spurred significant research into their interactions with biomolecules. ontosight.ai They have been used as probes for DNA structure and have been investigated for their potential to cleave DNA upon irradiation. nih.gov Furthermore, cobalt phenanthroline complexes have been studied for their effects on electron transport in biological systems. nih.gov

Catalysis and Photophysics: The strong ligand field and stability of these complexes make them suitable for applications in both catalysis and photophysics. ontosight.aiontosight.ai The ligands can be functionalized to tune the complex's electronic properties, making them potential photosensitizers or catalysts for various chemical transformations. nih.gov

Supramolecular Chemistry: Cationic cobalt(III) complexes such as [Co(phen)3]3+ can act as templates or counterions that influence the self-assembly of other molecules, such as porphyrins, into organized aggregates. nih.govnih.gov

The predictable octahedral geometry and the kinetic stability of these compounds allow for systematic modifications, enabling researchers to correlate structural changes with functional outcomes. researchgate.net

Design Principles and Stereochemical Implications of Substituted Phenanthroline Ligands

The design of ligands is a critical aspect of modern coordination chemistry, as the ligand framework dictates the resulting metal complex's geometry, reactivity, and physical properties. The 1,10-phenanthroline (B135089) (phen) scaffold is a bidentate, N,N'-donor ligand that forms a stable five-membered chelate ring with metal ions. Modifying this basic structure with substituents, such as the phenyl groups in 4,7-diphenyl-1,10-phenanthroline (B7770734) (dpp), has profound stereochemical and electronic consequences.

Synthesis and Structure: The synthesis of the tris-chelate complex, [Co(dpp)3]3+, typically involves the reaction of a cobalt(II) salt with the diphenylphenanthroline ligand, followed by oxidation of the metal center from Co(II) to Co(III). nih.goviucr.org The resulting complex adopts a distorted or pseudo-octahedral geometry, with the cobalt(III) ion coordinated by six nitrogen atoms from the three bidentate ligands. nih.gov

Stereochemistry: The coordination of three bidentate ligands around an octahedral center inherently creates chirality. The complex exists as a racemic mixture of two non-superimposable mirror images, designated as the Δ (delta) and Λ (lambda) enantiomers, which have a right-handed and left-handed propeller-like twist, respectively. This chirality is crucial for stereospecific interactions with other chiral molecules, such as DNA.

Influence of Substituents: The addition of bulky phenyl groups at the 4 and 7 positions of the phenanthroline ligand has several effects:

Electronic Tuning: The phenyl groups can influence the electronic properties of the ligand and, consequently, the redox potential of the Co(III)/Co(II) couple. researchgate.net

Intermolecular Interactions: In the solid state, the phenyl groups facilitate intermolecular π-π stacking interactions, which influence the crystal packing. nih.gov

The precise structural parameters of these complexes can be determined by single-crystal X-ray diffraction, as detailed for [Co(4,7-diphenyl-1,10-phenanthroline)3]3+.

Selected Structural Parameters for [Co(C72H48N6)]3+nih.gov
ParameterValue
Coordination GeometryPseudo-octahedral
Co—N Bond Length Range (Å)1.934 – 1.954
Average Co—N Bond Length (Å)1.952 (for CoIII(phen)3 type complexes)
Axial N—Co—N Bond Angle Range (°)175.62 – 176.52
Equatorial N—Co—N Bond Angle Range (°)83.36 – 94.01

Overview of Orbital Interactions in Octahedral d6 Low-Spin Systems

The electronic properties of transition metal complexes are explained by models such as Crystal Field Theory (CFT) and Ligand Field Theory (LFT). lasalle.eduwikipedia.org For a hexa-coordinated cobalt(III) complex like Tris(diphenylphenanthroline)cobalt(III), these theories provide a clear picture of the d-orbital interactions.

Cobalt(III) is a metal ion with six electrons in its d-shell (a d6 configuration). mdpi.com In a free, isolated Co3+ ion, the five d-orbitals are degenerate (have the same energy). However, when six ligands approach the metal center to form an octahedral complex, these orbitals experience electrostatic repulsion from the ligand electrons. libretexts.orgbyjus.com

d-Orbital Splitting: The d-orbitals have different spatial orientations. The dz² and dx²-y² orbitals (the eg set) point directly along the x, y, and z axes, towards the incoming ligands. They experience greater repulsion and are raised in energy. byjus.comlibretexts.org The dxy, dxz, and dyz orbitals (the t2g set) are directed between the axes, experience less repulsion, and are lowered in energy. byjus.comlibretexts.org

Crystal Field Splitting Energy (Δo): The energy difference between the higher-energy eg set and the lower-energy t2g set is known as the crystal field splitting energy, Δo (the 'o' stands for octahedral). lasalle.edu

The magnitude of Δo is determined by the nature of the ligands. Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting. Aromatic diimines like 1,10-phenanthroline are strong-field ligands, meaning they induce a large Δo. lasalle.edufiveable.me

Low-Spin Configuration: For a d6 ion, there are two possible ways to arrange the six electrons in the split d-orbitals. This is determined by the balance between Δo and the electron pairing energy (P), which is the energy required to place two electrons in the same orbital.

High-Spin: If Δo < P (weak-field ligands), it is energetically more favorable for electrons to occupy the higher eg orbitals than to pair up in the t2g orbitals. The configuration would be t2g4eg2, with four unpaired electrons.

Low-Spin: If Δo > P (strong-field ligands), it is energetically more favorable for electrons to overcome the pairing energy and fill the lower t2g orbitals completely before any occupy the eg orbitals. byjus.comvedantu.com

Since diphenylphenanthroline is a strong-field ligand, Tris(diphenylphenanthroline)cobalt(III) is a low-spin complex. All six d-electrons occupy the lower-energy t2g orbitals, resulting in an electron configuration of t2g6eg0 . vedantu.comdoubtnut.comyoutube.com This configuration has no unpaired electrons, rendering the complex diamagnetic. This complete filling of the stabilizing t2g orbitals results in a large Crystal Field Stabilization Energy (CFSE), which contributes to the exceptional thermodynamic stability and kinetic inertness of the complex. vedantu.com

d-Orbital Properties in a Low-Spin d6 Octahedral Complex
Orbital SetOrbitalsElectron Occupancy
eg (higher energy)d, dx²-y²0
t2g (lower energy)dxy, dxz, dyz6
Total Unpaired Electrons0
Magnetic PropertyDiamagnetic
Electron Configurationt2g6eg0

Properties

CAS No.

89460-92-4

Molecular Formula

C72H48CoN6+3

Molecular Weight

1056.1 g/mol

IUPAC Name

cobalt(3+);4,7-diphenyl-1,10-phenanthroline

InChI

InChI=1S/3C24H16N2.Co/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;/h3*1-16H;/q;;;+3

InChI Key

BCNHMYFKDBGOKH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Co+3]

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Co+3]

Other CAS No.

89460-94-6

Synonyms

Co-TDPA
tris(diphenylphenanthroline)cobalt(III)
tris(diphenylphenanthroline)cobalt(III) tartrate (1:3), (R-(R*,R*)), (OC-6-11-lambda)-isomer
tris(diphenylphenanthroline)cobalt(III) tartrate (1:3), (S-(R*,R*)), (OC-6-11-lambda)-isomer
tris(diphenylphenanthroline)cobalt(III), (OC-6-11-delta)-isomer
tris(diphenylphenanthroline)cobalt(III), (OC-6-11-lambda)-isome

Origin of Product

United States

Sophisticated Synthetic Methodologies for Tris Diphenylphenanthroline Cobalt Iii and Analogues

Stereoselective and Enantiopure Synthesis Strategies

Tris-chelated octahedral complexes with bidentate ligands, such as Tris(diphenylphenanthroline)cobalt(III), are inherently chiral. They exist as a pair of non-superimposable mirror images, or enantiomers, which are designated by the stereochemical descriptors Δ (delta) for a right-handed propeller-like twist and Λ (lambda) for a left-handed twist. gac.eduresearchgate.net The development of methods to isolate or selectively synthesize a single enantiomer is crucial for applications where chirality is a key factor, such as in asymmetric catalysis or stereospecific interactions with biological molecules.

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers. For cobalt-phenanthroline type complexes, classical resolution via diastereomeric salt formation is a well-established and effective technique.

A prominent methodological advancement involves a multi-step process that addresses the kinetic lability of the cobalt(II) precursor. gac.edu The initial complex formed is typically the racemic Co(II) species, [Co(phen)3]2+, which can undergo ligand dissociation and re-association, leading to rapid racemization (interconversion between the Δ and Λ forms) in solution. To overcome this, a chiral resolving agent, such as potassium antimony tartrate, is introduced. gac.edu The chiral tartrate anion selectively forms a less soluble diastereomeric salt with one of the complex's enantiomers, causing it to precipitate from the solution.

A critical step in this methodology is the subsequent oxidation of the separated Co(II) diastereomeric salt. This oxidation converts the kinetically labile Co(II) center to a kinetically inert Co(III) center. gac.edu The resulting [Co(phen)3]3+ complex is robust and does not racemize, allowing for the isolation of a stable, enantiopure solid. This sequence ensures that the stereochemical integrity achieved during the resolution step is preserved.

StepProcedureRationale
1. Complexation A cobalt(II) salt is reacted with three equivalents of a phenanthroline ligand.Forms the racemic mixture of the labile Co(II) complex, Δ/Λ-[Co(ligand)3]2+.
2. Resolution A chiral resolving agent (e.g., antimony potassium tartrate) is added to the solution.Forms a pair of diastereomeric salts. One salt is significantly less soluble and precipitates, separating one enantiomer from the mixture. gac.edu
3. Isolation The precipitated diastereomeric salt is isolated by filtration.Physically separates the desired enantiomer (as a salt) from the one remaining in solution.
4. Oxidation The isolated solid is treated with an oxidizing agent (e.g., Cl2, H2O2).Converts the labile Co(II) center to the inert Co(III) center, locking in the chirality and preventing racemization. gac.eduhakon-art.com
5. Final Product The enantiomerically pure and stable Co(III) complex is purified.Yields an optically active product suitable for further use and characterization.

Beyond classical resolution, modern chromatographic techniques offer powerful alternatives. High-performance liquid chromatography (HPLC) with chiral stationary phases and other advanced separation methods like capillary zone electrophoresis have been successfully applied to the resolution of various chiral Co(III) complexes, providing efficient pathways to enantiopure materials. researchgate.netacs.org

Asymmetric induction, or diastereoselective synthesis, is a more sophisticated strategy that aims to directly synthesize one enantiomer of the complex in preference to the other. This is achieved by incorporating a source of chirality into the synthesis, typically by using an enantiopure chiral ligand.

The design of chiral phenanthroline ligands is an active area of research. Chirality can be introduced into the ligand scaffold in several ways, such as by attaching chiral substituents to the phenanthroline backbone (e.g., at the 2,9-positions) or by fusing a chiral cyclic unit to the ligand frame. researchgate.net

When a metal ion coordinates to three of these enantiopure chiral ligands, the steric interactions between the ligands guide the formation of the complex. These interactions can create a significant energy difference between the two possible diastereomeric products (e.g., Δ-complex with chiral ligands vs. Λ-complex with the same chiral ligands). This energy difference results in the preferential formation of the thermodynamically more stable diastereomer, leading to an excess of one enantiomer in the final product. The principles of this steric control have been well-documented for analogous tris(diamine)cobalt(III) systems and are directly applicable to tris(diphenylphenanthroline)cobalt(III) analogues. researchgate.netresearchgate.net

Strategy for Ligand ChiralityDescriptionExample Application
Chiral Substitution Chiral organic groups are covalently attached to the periphery of the phenanthroline ring system.Synthesizing phenanthroline with chiral amines or alcohols at the 2 and 9 positions to direct metal coordination. researchgate.net
Chiral Ring Fusion A chiral, often bicyclic, system is fused to the phenanthroline backbone.Creating a rigid, sterically demanding ligand that strongly influences the final complex geometry. researchgate.net
Atropisomerism Steric hindrance between bulky substituents can restrict rotation around a bond, creating stable, non-superimposable atropisomers of the ligand itself.Designing highly substituted phenanthrolines that are chiral due to hindered rotation.

Green Chemistry Approaches in High-Yield and High-Purity Synthesis

The principles of green chemistry, which encourage the development of environmentally benign chemical processes, are increasingly being applied to the synthesis of coordination compounds. For complexes like Tris(diphenylphenanthroline)cobalt(III), microwave-assisted synthesis (MAS) stands out as a significant green alternative to conventional heating methods.

MAS utilizes microwave irradiation to heat the reaction mixture directly and efficiently. This often leads to a dramatic reduction in reaction times (from hours to minutes), improved reaction yields, and enhanced product purity. mdpi.com The ability to use environmentally friendly solvents like alcohols, which absorb microwaves effectively, or even to perform reactions under solvent-free conditions, further enhances the green credentials of this technique. mdpi.com

While the synthesis of many transition metal polypyridyl complexes via MAS has been reported, demonstrating its broad applicability, this method is particularly advantageous for multi-step or slow reactions. mdpi.com For instance, cobalt(III)-catalyzed organic transformations have been successfully performed under microwave conditions, highlighting the compatibility of cobalt complexes with this technology. rsc.org The application of MAS to the synthesis of Tris(diphenylphenanthroline)cobalt(III) offers a pathway to a more sustainable and efficient production process.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAS)
Heating Method Conduction/Convection (slow, inefficient)Direct dielectric heating (rapid, uniform)
Reaction Time Typically several hoursTypically a few minutes mdpi.com
Energy Efficiency Lower, due to heating of entire apparatusHigher, due to focused heating of reactants
Yield & Purity Variable, can lead to side productsOften higher yield and purity mdpi.com
Solvent Use Often requires high-boiling, less "green" solventsCan use greener solvents (e.g., alcohols) or be solvent-free

Mechanistic Elucidation of Complexation and Oxidation Pathways

A thorough understanding of the reaction mechanism is essential for optimizing the synthesis of Tris(diphenylphenanthroline)cobalt(III). The formation of this complex is generally understood to occur via a two-stage process: the initial complexation of the ligands to a cobalt(II) center, followed by the oxidation of the metal center to the +3 state. gac.eduhakon-art.com

The second stage is the oxidation of the [Co(diphenylphenanthroline)3]2+ complex to the final [Co(diphenylphenanthroline)3]3+ product. This step is critical as it transforms the kinetically labile Co(II) complex into the robust, kinetically inert Co(III) species. gac.edu This oxidation can be achieved using various chemical oxidants, such as hydrogen peroxide or chlorine gas. gac.eduhakon-art.com

Electrochemical studies, particularly cyclic voltammetry, provide significant insight into this oxidation step. The Co(III)/Co(II) redox couple is readily observed in these experiments, and its potential is highly sensitive to the electronic nature of the substituents on the phenanthroline ligands. nih.govresearchgate.net Electron-donating or -withdrawing groups on the ligand can shift this potential, providing a quantitative measure of how the ligand framework influences the thermodynamic ease of oxidizing the cobalt center. In certain related cobalt systems, the oxidation process has been shown to proceed through a transient ligand-based radical intermediate, a mechanistic possibility that can be investigated using techniques like EPR spectroscopy. nih.gov

Complex LigandE° (CoIII/CoII) vs Fc+/FcReference
Tris(5-nitro-1,10-phenanthroline)+0.42 V nih.gov
Tris(1,10-phenanthroline)+0.27 V nih.gov
Tris(5-chloro-1,10-phenanthroline)+0.31 V nih.gov
Tris(4,7-dichloro-1,10-phenanthroline)+0.40 V nih.gov
Tris(4,7-dimethyl-1,10-phenanthroline)+0.20 V nih.gov
Tris(4,7-diphenyl-1,10-phenanthroline)+0.22 V nih.gov

Advanced Stereochemical Investigations and Chiral Recognition Studies

Enantiomeric Recognition and Discrimination Mechanisms

Enantiomeric recognition is a process where a chiral molecule preferentially interacts with one enantiomer of another chiral compound. The Tris(diphenylphenanthroline)cobalt(III) complex, with its well-defined chiral pockets and potential for multiple non-covalent interactions, is a candidate for chiral discrimination.

Detailed studies on the analogous ruthenium(II) complex, [Ru(4,7-diphenylphenanthroline)₃]²⁺, provide significant insight into the likely mechanisms for the cobalt(III) species. The primary mechanism for enantiomeric recognition by these types of complexes is steric hindrance and shape selectivity when interacting with other chiral structures, such as DNA. For instance, research has shown that the Δ enantiomer of the ruthenium analogue can bind to right-handed B-form DNA through intercalation, fitting into the grooves of the helix. iupac.org Conversely, the Λ enantiomer is sterically precluded from such binding due to clashes between its ligands and the DNA backbone. iupac.org This demonstrates a high degree of chiral specificity based on the complementary shapes of the metal complex and the biological macromolecule.

However, other studies on the same ruthenium complex have suggested that the binding to B-DNA is non-intercalative and shows insignificant enantioselectivity. researchgate.net This highlights that the mechanism of recognition is highly dependent on the specific conditions and the nature of the chiral substrate. The interactions involving the cobalt(III) complex are also influenced by electrostatic forces, particularly in different solvent environments, which can affect processes like DNA condensation. researchgate.net The bulky phenyl substituents on the phenanthroline ligands in Tris(diphenylphenanthroline)cobalt(III) create deep chiral grooves, which are crucial for selective interactions and molecular recognition.

Circular Dichroism (CD) Spectroscopy for Chirality Assignment and Conformational Probes

Circular Dichroism (CD) spectroscopy is a critical tool for studying chiral molecules like Tris(diphenylphenanthroline)cobalt(III). It measures the differential absorption of left and right circularly polarized light. Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra.

For tris(phenanthroline) metal complexes, the absolute configuration (Δ or Λ) can be reliably determined from the CD spectrum in the region of the ligand's π → π* transitions (around 270-300 nm). The intense absorption bands of the three phenanthroline ligands interact in a phenomenon known as exciton (B1674681) coupling. According to exciton theory, this coupling of electric transition dipoles in a chiral arrangement leads to characteristic positive or negative CD signals.

General Principles for Chirality Assignment via CD:

Absolute ConfigurationExpected CD Signal in Exciton Coupling Region
Δ A strong positive CD band at higher energy and a strong negative band at lower energy.
Λ A strong negative CD band at higher energy and a strong positive band at lower energy.

This pattern provides a powerful and non-ambiguous method for assigning the absolute configuration of the resolved enantiomers. nih.gov The presence of the phenyl groups on the phenanthroline backbone modifies the electronic properties and can shift the exact position and intensity of these bands, but the fundamental principle of exciton coupling remains the basis for analysis. CD spectroscopy is also highly sensitive to conformational changes. For example, when a chiral complex binds to a macromolecule like DNA, changes in the CD spectrum can indicate alterations in the conformation of either the complex or the macromolecule. researchgate.net

Theoretical Prediction of Chiroptical Properties and Absolute Configuration

Computational chemistry provides a powerful avenue for predicting and understanding the chiroptical properties of molecules. Time-dependent density functional theory (TD-DFT) has emerged as a reliable method for calculating the electronic CD spectra of transition metal complexes. nih.govrsc.org

The theoretical prediction of the absolute configuration of Tris(diphenylphenanthroline)cobalt(III) involves a multi-step process. First, the geometries of both the Δ and Λ enantiomers are optimized using DFT. Then, for each optimized structure, TD-DFT calculations are performed to predict the electronic excitation energies and the corresponding rotational strengths, which determine the sign and intensity of the CD bands. The calculated transitions are then broadened with a Gaussian function to simulate the experimental spectrum. nih.gov

By comparing the theoretically calculated CD spectrum with the experimentally measured one, the absolute configuration of the synthesized enantiomer can be unequivocally assigned. For example, if the experimental spectrum matches the calculated spectrum for the Δ isomer, the absolute configuration is assigned as Δ. This approach is particularly valuable when crystallographic methods for determining the absolute structure are not feasible.

Workflow for Theoretical Prediction of Absolute Configuration:

StepDescription
1. Geometry Optimization The three-dimensional structures of both the Δ and Λ enantiomers are computationally optimized to find their most stable conformations (lowest energy state).
2. TD-DFT Calculation For each optimized geometry, the electronic transition energies and rotational strengths (R) are calculated. The sign of the rotational strength dictates the sign of the CD band.
3. Spectrum Simulation The calculated rotational strengths are converted into a simulated CD spectrum by applying a broadening function (e.g., Gaussian) to each transition.
4. Comparison & Assignment The simulated CD spectra for the Δ and Λ isomers are compared to the experimental spectrum. The absolute configuration is assigned based on the best match. nih.gov

This synergy between experimental CD spectroscopy and theoretical TD-DFT calculations provides a robust and highly accurate framework for advanced stereochemical analysis.

In Depth Analysis of Electronic Structure and Redox Chemistry

The unique physicochemical properties of Tris(diphenylphenanthroline)cobalt(III) are rooted in its sophisticated electronic structure, which can be comprehensively understood through the application of Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory.

Application of Ligand Field Theory and Molecular Orbital Theory

Tris(diphenylphenanthroline)cobalt(III) features a central cobalt(III) ion, which is a d⁶ metal ion. In the presence of three bidentate 4,7-diphenyl-1,10-phenanthroline (B7770734) ligands, the cobalt ion adopts a pseudo-octahedral coordination geometry. nih.gov The six nitrogen atoms from the phenanthroline ligands create a strong ligand field around the Co(III) center. According to Ligand Field Theory, this strong field causes a significant energy separation between the t₂g (π-type) and eg (σ-type) d-orbitals.

For a d⁶ ion like Co(III) in a strong octahedral field, the six d-electrons will occupy the lower-energy t₂g orbitals, resulting in a low-spin electronic configuration (t₂g⁶eg⁰) with a total spin S=0. This diamagnetic, low-spin state is characteristic of many Co(III) complexes with strong-field ligands like phenanthroline. The Co-N bond lengths in the related Tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III) complex are in the range of 1.934 Å to 1.954 Å, which are typical for Co(III) species and reflect the strong coordination environment. nih.gov

Molecular Orbital Theory provides a more detailed picture by considering the covalent interactions between the metal d-orbitals and the ligand orbitals. The 1,10-phenanthroline (B135089) ligand system possesses an extensive π-system. This allows for significant π-backbonding, where the filled t₂g orbitals of the cobalt(III) ion donate electron density back into the empty π* orbitals of the phenanthroline ligands. This interaction strengthens the metal-ligand bond and delocalizes electron density over the entire complex. The diphenyl substituents on the phenanthroline backbone further extend this π-system, modulating the energy of the ligand's molecular orbitals. Density Functional Theory (DFT) calculations on related complexes show that the Lowest Unoccupied Molecular Orbital (LUMO) is often centered on the ligand π* system, which has profound implications for the complex's redox chemistry. researchgate.net

Electrochemical Characterization of the Co(III)/Co(II) Redox Couple

The Co(III)/Co(II) redox couple is a cornerstone of the chemistry of this complex, playing a crucial role in applications such as dye-sensitized solar cells and electron transfer studies. nih.gov The reduction of the Co(III) center to Co(II) is typically a one-electron process.

[Co(diphenylphenanthroline)₃]³⁺ + e⁻ ⇌ [Co(diphenylphenanthroline)₃]²⁺

Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in characterizing this redox couple. For the closely related tris(1,10-phenanthroline)cobalt(III) complex, CV studies reveal a reversible one-electron redox process. utexas.edu The reduction of the Co(III) species to Co(II) involves not just the addition of an electron but also a change in electronic configuration from the low-spin d⁶ Co(III) to a high-spin d⁷ Co(II), which can introduce a significant structural reorganization. researchgate.net

Mechanistic Pathways of Electron Transfer Reactions (e.g., Outer-Sphere Mechanisms, Marcus Theory)

Kinetic studies on the electron transfer reactions of tris(polypyridine)cobalt(III) complexes consistently point towards an outer-sphere mechanism. nih.govbohrium.comrsc.orgresearchgate.net In an outer-sphere reaction, the electron is transferred from the reductant to the oxidant without any chemical bond being made or broken and without the primary coordination spheres of the reactants interpenetrating. wikipedia.org The reactants remain weakly coupled, and the electron "jumps" following a thermally induced reorganization of the solvent molecules and minor adjustments to the metal-ligand bond lengths. wikipedia.org

The rates of these outer-sphere electron transfer reactions are well-described by Marcus Theory. nih.govrsc.orgwikipedia.org This theory relates the rate constant of the reaction to the standard free energy change (ΔG°) and the reorganization energy (λ). The reorganization energy is the energy required to change the nuclear coordinates of the reactants and the surrounding solvent from their equilibrium geometries to those of the products, without the electron transfer actually occurring. u-tokyo.ac.jp It has two components: an inner-sphere contribution (λᵢ) from the changes in bond lengths and angles within the coordination sphere, and an outer-sphere contribution (λₒ) from the reorientation of solvent molecules. wikipedia.orgu-tokyo.ac.jp For large complexes like Tris(diphenylphenanthroline)cobalt(III) in polar solvents, the outer-sphere component is often dominant. wikipedia.org

Influence of Ligand Substitutions and Environmental Factors on Redox Potentials

The redox potential of the Co(III)/Co(II) couple is highly tunable and sensitive to both the ligand architecture and the surrounding environment.

Ligand Substitutions: Modifying the phenanthroline ligands with various substituents directly impacts the electronic density on the cobalt center and, consequently, the redox potential.

Electron-withdrawing groups (e.g., -Br, -Cl) on the phenanthroline rings make the complex more electron-deficient. This stabilizes the reduced Co(II) state relative to the Co(III) state, making the reduction easier and shifting the redox potential to more positive values.

Electron-donating groups (e.g., -CH₃, -OCH₃) have the opposite effect. They increase the electron density on the cobalt center, stabilizing the Co(III) state and shifting the redox potential to more negative values. researchgate.net

Research has demonstrated a linear relationship between the redox potentials of such complexes and the Hammett constants of the substituents, providing a predictable way to tailor the complex's electrochemical properties. researchgate.net

Interactive Data Table: Effect of Ligand Substitution on Redox Potentials of Related Co(III)/Co(II) Polypyridyl Complexes

Complex LigandSubstituent TypeEffect on Redox Potential (E₁/₂)Reference
4,7-dichloro-1,10-phenanthrolineElectron-WithdrawingShifts to more positive values researchgate.net
1,10-phenanthrolineNeutralBaseline utexas.edu
4,7-dimethyl-1,10-phenanthrolineElectron-DonatingShifts to more negative values nih.gov

Environmental Factors: The environment surrounding the complex also exerts a significant influence on its redox potential.

Solvent: The nature of the solvent affects the solvation of the charged complex, influencing the reorganization energy (λₒ) and thus the kinetics and thermodynamics of electron transfer.

Ionic Strength and Counter-ions: The presence of other ions in the solution can affect the redox potential. For instance, the interaction with negatively charged species like DNA has been shown to shift the formal potential of the [Co(phen)₃]³⁺/²⁺ couple to more positive values, indicating a stronger binding affinity for the Co(III) form. utexas.edu Similarly, proximal non-redox active cations can tune redox potentials through electrostatic effects. nih.gov

pH: In aqueous solutions, pH can play a role, particularly if any part of the ligand is susceptible to protonation or deprotonation, although the phenanthroline ligand itself is generally stable across a wide pH range. aloki.hu

Spectroelectrochemical Methods for Oxidation State Interrogation

Spectroelectrochemistry is a powerful technique that combines electrochemical control with spectroscopic measurement to probe the properties of different oxidation states of a molecule. For Tris(diphenylphenanthroline)cobalt(III), UV-Visible spectroelectrochemistry is particularly informative.

In a typical experiment, the complex is held at a specific potential using a potentiostat while its UV-Vis absorption spectrum is recorded simultaneously. By applying a potential sufficient to reduce Co(III) to Co(II), one can monitor the disappearance of the characteristic absorption bands of the Co(III) species and the appearance of new bands corresponding to the Co(II) species. For instance, in a study of a related cobalt(II) porphyrin, spectroelectrochemistry was used to follow the electrolysis at the first oxidation potential, confirming that the process was a metal-centered Co(II) → Co(III) transformation rather than the formation of a ligand-based radical. researchgate.net This method allows for the unambiguous assignment of redox processes and the characterization of the electronic spectra of electrochemically generated species in situ.

Advanced Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become an indispensable tool for gaining deep insights into the electronic structure and reactivity of transition metal complexes like Tris(diphenylphenanthroline)cobalt(III). DFT calculations can accurately predict a wide range of properties:

Geometric and Electronic Structure: DFT can optimize the molecular geometry of the complex, providing information on bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. nih.gov It also calculates the energies and compositions of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the LUMO, which is crucial for understanding electronic transitions and redox behavior. researchgate.net

Redox Potentials: Theoretical calculations can predict the Co(III)/Co(II) redox potential. By calculating the total energy of both the oxidized [Co(III)] and reduced [Co(II)] forms of the complex, and accounting for solvation effects (often using a Polarizable Continuum Model, PCM), the free energy of the redox reaction can be estimated, which is directly related to the redox potential. acs.org

Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum of the complex. This allows for the assignment of observed absorption bands to specific electronic transitions, such as ligand-field (d-d) transitions or metal-to-ligand charge transfer (MLCT) bands. nih.gov

Reactivity: DFT is used to explore reaction mechanisms and rationalize observed reactivity. For example, it can be used to calculate the activation barriers for electron transfer or to model the interaction of the complex with other substrates, providing a molecular-level understanding of its catalytic activity. researchgate.net In a study of a cobalt(III)-imidyl complex, broken-symmetry DFT was employed to understand its unusual S=3/2 ground state, which arises from antiferromagnetic coupling between a high-spin Co(III) center and a ligand radical. nih.gov

Photophysical Properties and Excited State Dynamics

Luminescence Characteristics and Quenching Mechanisms

Tris(diphenylphenanthroline)cobalt(III) and related cobalt(III) polypyridyl complexes are generally considered non-luminescent or at best very weakly emissive in solution. This characteristic is a direct consequence of their electronic structure. Following excitation into intense ligand-centered (π-π*) or metal-to-ligand charge-transfer (MLCT) absorption bands, the molecule undergoes extremely rapid and efficient intersystem crossing and internal conversion to populate low-lying metal-centered (or ligand-field, d-d) excited states. acs.org These metal-centered states, such as the lowest-energy triplet state (³T₁), are typically non-radiative and provide an effective pathway for the molecule to return to the ground state without emitting light.

However, these complexes are highly effective at quenching the luminescence of other fluorescent or phosphorescent species. The primary mechanism for this quenching is photoinduced electron transfer (PET). cdnsciencepub.com When a luminescent species (a photosensitizer) is excited, it can interact with the ground-state Co(III) complex. The Co(III) center acts as a potent electron acceptor, leading to reductive quenching of the photosensitizer and the reduction of Co(III) to Co(II). This process is a cornerstone of their application in photoredox chemistry, where they act as powerful photo-oxidants. nih.govcdnsciencepub.com

Interestingly, the environment can modulate the emissive properties of some Co(III) polypyridyl complexes. For example, theoretical studies on complexes like [Co(phen)₂(dppz)]³⁺ have shown that their emission can be significantly enhanced upon intercalation into DNA, suggesting that restricting vibrational motions and altering the local dielectric environment can influence deactivation pathways. nih.gov

Excited State Lifetime Measurements and Non-Radiative Decay Pathways

The dynamics of the excited states in cobalt(III) polypyridyl complexes are governed by ultrafast non-radiative decay processes. Upon absorption of a photon, the initially prepared Franck-Condon state, typically a ligand-centered or charge-transfer state, rapidly evolves. The dominant deactivation pathway involves relaxation to a lower-energy triplet metal-centered excited state (³T₁). acs.org This state is often referred to as the photoactive state because, despite its non-emissive nature, its lifetime is long enough (ranging from picoseconds to nanoseconds) to engage in chemical reactions. acs.org

The lifetime of this crucial metal-centered excited state is sensitive to several factors, including the architecture of the ligands and the surrounding medium. For instance, optimizing the "bite angle" of the chelating ligands, a strategy that typically extends excited-state lifetimes in second- and third-row metal complexes, can have the opposite effect in Co(III) polypyridines. acs.org Furthermore, the formation of ion pairs between the cationic complex and its counter-anion can influence the excited-state lifetime. Time-resolved absorption spectroscopy studies on a related cobalt(III) bipyridine complex showed that the formation of contact ion pairs in low-dielectric solvents leads to an increase in the excited-state lifetime, which is attributed to a reduction in the outer-sphere reorganization energy required for non-radiative decay. rsc.org

The table below presents excited-state lifetimes for several representative cobalt(III) polypyridyl complexes, illustrating the typical timescales for the decay of their photoactive metal-centered states.

ComplexSolventExcited State Lifetime (τ)Source(s)
[Co(phtpy)₂]³⁺Acetonitrile2.6 ns acs.org
[Co(4,4'-Br₂bpy)₃]³⁺AcetonitrileData on quenching provided nih.gov
trans-[Co(acac)₂(N₃)(py)]Dichloromethane~4.3 ns
General Co(III) PolypyridylsVarious non-aqueousps to ns range rsc.orgacs.org

Time-Resolved Spectroscopy for Ultrafast Processes and Intermediates

To unravel the complex and rapid sequence of events following photoexcitation, researchers employ time-resolved spectroscopic techniques, most notably transient absorption (TA) spectroscopy. wikipedia.orgnih.govvu.lt This pump-probe method allows for the direct observation of short-lived excited states and reaction intermediates on timescales from femtoseconds to milliseconds. wikipedia.orgvu.lt

In a typical experiment involving a cobalt(III) polypyridyl complex, a short laser pulse (the pump) excites the sample. A second, time-delayed pulse (the probe) measures the absorption spectrum at a specific time after excitation. By varying the delay between the pump and probe pulses, a "movie" of the spectral changes can be created. vu.lt

For cobalt(III) complexes, TA spectra typically reveal the decay of the initially populated ligand-centered excited states and the growth and subsequent decay of the metal-centered (³T₁) state. nih.govacs.org For example, after exciting [Co(phtpy)₂]³⁺, multiple excited-state absorption (ESA) bands appear across the visible region, which then decay with a lifetime of 2.6 ns, mirroring the lifetime of the ³T₁ state. acs.org This technique is also crucial for confirming reaction mechanisms, such as photoinduced electron transfer, by observing the appearance of the spectral signature of the reduced Co(II) species and the radical cation of the electron donor. nih.gov Time-resolved infrared (TRIR) spectroscopy can provide even more detailed structural information about these transient intermediates. wikipedia.org

Photoinduced Electron Transfer and Energy Transfer Dynamics

A defining characteristic of the photoactive metal-centered excited state in Tris(diphenylphenanthroline)cobalt(III) and its analogs is its exceptionally high oxidizing power. nih.govacs.org This allows the excited complex to readily accept an electron from a wide range of organic and inorganic substrates, a process known as photoinduced electron transfer (PET). nih.govrsc.org

The mechanism is typically a dynamic, reductive quenching process where the excited Co(III)* complex collides with a donor molecule (Q), resulting in the formation of a Co(II) species and the oxidized donor (Q•⁺). nih.gov

[Co(L)₃]³⁺ + hν → [Co(L)₃]³⁺*

[Co(L)₃]³⁺* + Q → [Co(L)₃]²⁺ + Q•⁺

Bimolecular quenching studies, analyzed using the Stern-Volmer equation, allow for the determination of the excited-state reduction potential (Ered). For example, the Ered for the metal-centered excited state of [Co(4,4'-Br₂bpy)₃]³⁺ was determined to be approximately +1.25 V vs Fc/Fc⁺. nih.gov This value is significantly higher than those of common ruthenium and iridium-based photocatalysts, highlighting the potential of these cobalt complexes in activating oxidatively resistant substrates. nih.gov

The table below compares the excited-state reduction potentials of a representative Co(III) complex with other common photoredox agents.

PhotosensitizerE*red (V vs Fc/Fc⁺)Source(s)
[Co(4,4'-Br₂bpy)₃]³⁺~1.25 V nih.gov
[Ru(bpy)₃]²⁺0.32 V nih.gov
[Ir(ppy)₂(bpy)]⁺0.27 V nih.gov

Theoretical Modeling of Excited States (e.g., Time-Dependent Density Functional Theory (TD-DFT))

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are indispensable tools for understanding the complex electronic structure and excited-state properties of Tris(diphenylphenanthroline)cobalt(III) and related complexes. nih.gov TD-DFT allows for the simulation of electronic absorption spectra and provides critical insights into the nature and energy of the various excited states. nih.gov

For cobalt(III) polypyridyls, TD-DFT calculations are crucial for:

Identifying Excited States: Calculations confirm that while the most intense absorption bands are due to ligand-centered (π-π*) or MLCT transitions, the lowest-energy excited states are predominantly metal-centered (d-d) in character. acs.orgnih.gov

Modeling Deactivation Pathways: TD-DFT helps to map the potential energy surfaces of the excited states, elucidating the ultra-fast, non-radiative pathways that lead from the initially populated, higher-energy states to the lower-lying, photoactive ³T₁ ligand-field state.

Explaining Spectroscopic Observations: Theoretical simulations of absorption and emission spectra can be compared with experimental data to validate the proposed electronic structures and transition assignments. For instance, TD-DFT was used to explain the origin of intense absorption and emission bands of a Co(III) complex when bound to DNA. nih.gov

These computational models provide a framework for rationalizing the observed photophysics and for designing new complexes with tailored properties for specific photochemical applications.

Mechanistic Investigations of Intermolecular Interactions

Nucleic Acid Binding Mechanisms and Conformation-Specific Interactions

Tris(diphenylphenanthroline)cobalt(III) and its related phenanthroline complexes are substitutionally inert, octahedral complexes that interact with double-helical DNA through a variety of non-covalent interactions. libretexts.org These interactions are crucial for understanding its potential as a probe for DNA structure and as a photoactivated cleaving agent.

Intercalative and Groove Binding Modes

The binding of tris(phenanthroline) metal complexes to the DNA double helix is primarily characterized by two non-covalent modes: intercalation and groove binding. libretexts.org Intercalation involves the insertion of one of the planar phenanthroline ligands between the base pairs of the DNA, while groove binding occurs when the complex associates with the major or minor grooves of the DNA helix. libretexts.orgabo.fi The bulky phenyl substituents on the phenanthroline ligands of Tris(diphenylphenanthroline)cobalt(III) influence the preferred binding mode. While classical intercalation is a common mode for planar aromatic ligands, the steric bulk of the diphenylphenanthroline ligand may favor groove binding or a partial intercalation. libretexts.org

Table 1: DNA Binding Parameters for a Related Cobalt(III) Complex

ComplexBinding Constant (K)Binding Site Size (n)
Tris(1,10-phenanthroline)cobalt(III)5.8 x 10³ M⁻¹6.7 base pairs

Data from voltammetric studies of the interaction with calf thymus DNA. utexas.edu

Electrostatic Interactions and Counterion Condensation

As a cationic complex, Tris(diphenylphenanthroline)cobalt(III) experiences significant electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA. libretexts.org This non-specific electrostatic interaction plays a crucial role in stabilizing the association between the complex and the nucleic acid. libretexts.org

Studies on the interaction of tris(1,10-phenanthroline)cobalt(III) with DNA in ethanol-water solutions have highlighted the importance of electrostatic forces in DNA condensation. nih.gov As the ethanol (B145695) concentration increases, the dielectric constant of the solution decreases, which in turn enhances the electrostatic interactions. This leads to the condensation of the cationic cobalt complex along the DNA backbone, neutralizing the phosphate charges and causing the DNA to adopt a more compact structure. nih.gov This process of counterion condensation is a key factor in the packaging of DNA. nih.gov

Chiral Selectivity in DNA/RNA Recognition

The octahedral geometry of Tris(diphenylphenanthroline)cobalt(III) results in the existence of two chiral isomers, delta (Δ) and lambda (Λ). This chirality is a critical determinant in the recognition of the right-handed B-form DNA helix. Generally, the Δ-isomer is favored for intercalative binding, as its ancillary, non-intercalated ligands align with the right-handed groove of the helix. libretexts.org Conversely, the Λ-isomer is better suited for groove binding, where its ligands can complement the helical groove. libretexts.org

A striking example of chiral and conformational selectivity is the interaction of Λ-tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III) with left-handed Z-DNA. This isomer specifically binds to and, upon photoactivation, cleaves left-handed DNA helices, making it a valuable molecular probe for this specific DNA conformation. nih.gov

Photoactivated DNA Cleavage Mechanisms and Site Specificity

Tris(diphenylphenanthroline)cobalt(III) can be transformed into a DNA cleaving agent upon photoactivation. Irradiation with light can induce an electron transfer process, leading to the generation of reactive species that can damage the DNA backbone. The mechanism of photoinduced DNA strand scission by related ruthenium(II) complexes is often mediated by singlet oxygen, which preferentially cleaves guanine (B1146940) residues. mdpi.com

The chiral complex Λ-tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III) exhibits remarkable site specificity in its cleavage of DNA. It has been shown to selectively cleave left-handed Z-DNA sequences. nih.gov In studies with the plasmid pBR322, this complex was found to cleave at four specific sites corresponding to segments of alternating purine-pyrimidines, which are known to have the potential to form Z-DNA. nih.gov These cleavage sites were mapped to the ends of major gene-coding regions, suggesting a potential role for such alternative DNA conformations in gene regulation. nih.gov

Table 2: Specific Cleavage Sites of Λ-Tris(diphenylphenanthroline)cobalt(III) in pBR322 Plasmid DNA

Cleavage Site (kilobase pairs)Corresponding Genetic Region
1.45End of the tetracycline-resistance gene
2.3End of the origin of replication
3.3Start of the ampicillin-resistance (β-lactamase) gene
4.2End of the ampicillin-resistance (β-lactamase) gene

Data from photoactivated cleavage experiments. nih.gov

Protein and Enzyme Interaction Mechanisms: Binding Sites and Structural Perturbations

While the interaction of Tris(diphenylphenanthroline)cobalt(III) with DNA has been extensively studied, its interactions with proteins are less characterized. However, studies on related cobalt(III)-phenanthroline complexes provide significant insights into the potential binding mechanisms. The interaction of these complexes with proteins can influence their structure and function.

Research on surfactant-cobalt(III) complexes containing 1,10-phenanthroline (B135089) and their interaction with human serum albumin (HSA) has shown that these complexes can bind to the protein, causing fluorescence quenching through a static mechanism. nih.govnih.gov This binding can alter the conformation of the protein. nih.gov The binding process is influenced by hydrophobic interactions. nih.gov Although HSA tends to preferentially bind anionic drugs in its primary binding site (subdomain IIA), the binding of cationic complexes can occur at other sites. mdpi.com

Table 3: Thermodynamic Parameters for the Binding of a Surfactant-Cobalt(III)-Phenanthroline Complex to Human Serum Albumin (HSA)

Temperature (K)Binding Constant (Kb) (x 104 M-1)ΔH° (kJ mol-1)ΔS° (J mol-1 K-1)ΔG° (kJ mol-1)
2985.23-18.5430.83-27.72
3083.98-28.03
3182.15-28.34

Data for [Co(dien)(phen)TA]³⁺. The negative ΔH° and positive ΔS° values suggest that both hydrogen bonding and hydrophobic interactions play a role in the binding process. nih.gov

Supramolecular Host-Guest Chemistry and Self-Assembly Processes

The well-defined three-dimensional structure and intermolecular forces associated with Tris(diphenylphenanthroline)cobalt(III) make it an interesting component in the field of supramolecular chemistry. This includes its participation in host-guest interactions and self-assembly processes.

In the solid state, the crystal structure of tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III) reveals the presence of intermolecular π–π stacking interactions between the aromatic phenanthroline ligands of adjacent complexes. nih.govuzh.chnih.gov These non-covalent interactions, along with C-H···π and other weak forces, dictate the packing of the molecules in the crystal lattice, demonstrating a form of self-assembly. nih.govuzh.chnih.gov

In solution, tris(1,10-phenanthroline)cobalt(III) has been shown to act as a template or "guest" that promotes the self-assembly of "host" molecules. For example, this cationic complex can induce the aggregation of a water-soluble porphyrin into J-aggregates. mdpi.com The cobalt complex facilitates the formation of a nucleus of porphyrin units, which then grows into larger nano-assemblies. mdpi.com The hydrophobic nature of the phenanthroline ligands is thought to play a key role in this process. mdpi.com The principles of host-guest chemistry are further exemplified by the encapsulation of various guest molecules within the cavities of cyclodextrins, a process driven by non-covalent interactions. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.net While specific studies on the inclusion of Tris(diphenylphenanthroline)cobalt(III) in cyclodextrins are not detailed, the extensive research on related systems highlights the potential for such host-guest complex formation.

Role in Porphyrin Aggregation Kinetics and Chirality Induction

The aggregation of porphyrin molecules, often leading to the formation of well-defined J- or H-aggregates, is a process of significant interest due to the unique photophysical properties of these assemblies. The kinetics of this self-assembly process can be profoundly influenced by the presence of cationic species that can interact with anionic porphyrins. While direct kinetic studies on Tris(diphenylphenanthroline)cobalt(III) are not extensively documented, research on the analogous, less sterically hindered complex, Tris(1,10-phenanthroline)cobalt(III) ([Co(phen)₃]³⁺), provides a robust model for understanding these phenomena.

In studies involving the water-soluble porphyrin 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin (H₂TPPS₄), [Co(phen)₃]³⁺ has been shown to effectively promote its self-assembly into J-aggregates under moderately acidic conditions. rsc.org The aggregation process follows a well-established autocatalytic model, which involves an initial slow nucleation step followed by a more rapid autocatalytic growth phase. The key steps in this process are the formation of a nucleus comprising a small number of porphyrin units (typically 2-3), which then serves as a template for the subsequent addition of monomers. rsc.org

The rate of this aggregation is significantly enhanced by the presence of the cobalt complex. The catalytic rate constant for the growth phase (k_c) exhibits a clear dependence on the concentration of the cobalt complex, indicating its direct involvement in the aggregation mechanism. rsc.org The hydrophobic nature of the phenanthroline ligands in [Co(phen)₃]³⁺ is thought to play a crucial role in its interaction with the porphyrin macrocycles, although it is found to be slightly less active in promoting aggregation compared to the more hydrophilic [Co(NH₃)₆]³⁺. rsc.org This suggests a delicate balance between electrostatic interactions and hydrophobic effects in driving the assembly.

A fascinating aspect of this induced aggregation is the emergence of supramolecular chirality. Although the constituent porphyrin molecules are achiral, their assembly into chiral J-aggregates can be observed through circular dichroism (CD) spectroscopy. rsc.org This spontaneous symmetry breaking is a hallmark of these systems. The dissymmetry g-factor, a measure of the chiroptical activity, has been observed to decrease as the rate of aggregation increases, suggesting a relationship between the kinetics of the assembly and the final chiral ordering of the supramolecular structure. rsc.org The introduction of the bulky diphenylphenanthroline ligands in Tris(diphenylphenanthroline)cobalt(III) would be expected to enhance the hydrophobic interactions and potentially lead to different aggregation kinetics and chiral induction efficiencies due to greater steric hindrance and increased π-stacking opportunities.

Table 1: Kinetic Parameters for the J-Aggregation of H₂TPPS₄ in the Presence of a Cobalt(III) Complex Analogue Data extracted from a study on Tris(1,10-phenanthroline)cobalt(III) as a proxy for the behavior of Tris(diphenylphenanthroline)cobalt(III).

ParameterDescriptionFinding
Aggregation Model The kinetic profile of porphyrin self-assembly.Follows an autocatalytic model with a rate-determining nucleation step. rsc.org
Nucleus Size (m) The number of porphyrin units in the initial nucleus.Estimated to be in the range of 2–3. rsc.org
Catalytic Rate Constant (k_c) The rate constant for the autocatalytic growth stage.Increases with increasing concentration of the cobalt complex. rsc.org
Chirality The emergence of chirality in the porphyrin assembly.Spontaneous symmetry breaking is observed, leading to chiral J-aggregates. rsc.org

Water-Mediated Supramolecular Architectures

Studies on related cobalt(III)-phenanthroline complexes further underscore the importance of water in forming extended supramolecular architectures. In a series of complexes with the general formula [Co(phen)₂CO₃]L·nH₂O (where L is a substituted aryl carboxylate anion), water molecules have been shown to act as crucial stabilizing linkers between the cationic cobalt complexes and the counter-anions. rsc.org These water molecules participate in a network of non-covalent interactions, including O-H···O and C-H···O hydrogen bonds, which dictate the final dimensionality of the assembly, leading to the formation of 2D layers or 3D structures with square cavities. rsc.org

In the context of interactions with porphyrins, water molecules can mediate the association between the Tris(diphenylphenanthroline)cobalt(III) cation and the anionic sulfonate groups of a porphyrin like H₂TPPS₄. These water-mediated hydrogen bonding networks, in conjunction with π-π stacking and C-H···π interactions involving the extensive aromatic surfaces of the diphenylphenanthroline ligands and the porphyrin core, would be instrumental in the formation and stabilization of the resulting supramolecular nano-assemblies. nih.govnih.gov The intricate crystal packing of Tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III) itself showcases the prevalence of such intermolecular forces, with π-π stacking interactions forming chains within the crystal lattice. nih.govnih.gov

Table 2: Key Intermolecular Interactions Involving the Cobalt Complex and Water Based on crystallographic data of Tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III) and related complexes.

Interaction TypeParticipating SpeciesRole in Supramolecular Architecture
O-H···F Hydrogen Bonding Water molecule and hexafluorophosphate (B91526) anion.Contributes to the stabilization of the crystal lattice. nih.govnih.gov
C-H···F Hydrogen Bonding Diphenylphenanthroline ligand and hexafluorophosphate anion.Further stabilizes the packing of anions and cations. nih.govnih.gov
π-π Stacking Between diphenylphenanthroline ligands of adjacent complex cations.Leads to the formation of extended chains in the solid state. nih.govnih.gov
C-H···π Interactions Hydrogen atoms of one complex and the aromatic rings of another.Contributes to the overall cohesive energy of the crystal. nih.govnih.gov
Water-Mediated Anion-Cation Bridging Water molecules linking the cobalt complex and counter-anions.Controls the dimensionality of the resulting supramolecular framework. rsc.org

Advanced Catalytic Applications and Mechanistic Insights

Homogeneous Catalysis: Reaction Pathways and Active Species Identification

Tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III) has demonstrated potential as a catalyst in a variety of homogeneous reactions, primarily leveraging the redox activity of the central cobalt ion. Understanding the reaction pathways and identifying the catalytically active species are crucial for optimizing its performance.

Oxidation and Reduction Catalysis

The catalytic prowess of cobalt complexes is often rooted in their ability to cycle between different oxidation states. While direct studies on the oxidation and reduction catalysis of Tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III) are not extensively documented, insights can be drawn from related cobalt-phenanthroline complexes. For instance, the parent complex, Tris(1,10-phenanthroline)cobalt(III), is known to act as an effective oxidizing agent in various electron transfer reactions. Its reduction by species such as iodide and thiosulfate (B1220275) ions has been shown to proceed via an outer-sphere mechanism, where the integrity of the cobalt complex's inner coordination sphere is maintained during the electron transfer process.

In a related study, a mononuclear cobalt(III) complex bearing two 1,10-phenanthroline (B135089) ligands, [Co(1,10-phenanthroline)2Cl2]+, has been investigated as a functional model for catechol oxidase. This enzyme catalyzes the oxidation of catechols to quinones. The cobalt complex exhibited notable catalytic activity in the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC), with a reported catalytic rate constant (kcat) of 9.65 × 10² h⁻¹. This suggests that cobalt(III)-phenanthroline scaffolds can facilitate oxidation reactions, a capability that is likely extensible to the diphenylphenanthroline derivative. The active species in these reactions is presumed to be the Co(III) center, which is reduced to Co(II) upon oxidizing the substrate.

The general reaction scheme for such redox catalysis can be represented as:

Oxidation: Substrate + [Co(III)(dpp)₃]³⁺ → Oxidized Product + [Co(II)(dpp)₃]²⁺ Reduction: Substrate + [Co(II)(dpp)₃]²⁺ → Reduced Product + [Co(III)(dpp)₃]³⁺

(where dpp = 4,7-diphenyl-1,10-phenanthroline)

Further research is required to delineate the specific reaction pathways and identify the transient active species for Tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III) in a broader range of oxidation and reduction catalysis.

C-H Activation and Cross-Coupling Methodologies

The functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry. Cobalt catalysis has emerged as a cost-effective and sustainable alternative to catalysis based on precious metals for these transformations. While specific applications of Tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III) in C-H activation and cross-coupling are not yet widely reported, the catalytic activity of simpler cobalt-phenanthroline complexes provides a strong precedent.

For example, Co(phen)Cl₂, a cobalt(II) complex with a single phenanthroline ligand, has been demonstrated to be a highly effective precatalyst for a variety of cross-coupling reactions. These reactions enable the formation of new C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. Mechanistic investigations into cobalt-catalyzed C-H activation often suggest the involvement of a single electron transfer (SET) pathway.

The proposed catalytic cycle for cobalt-catalyzed cross-coupling reactions often involves the in-situ reduction of a Co(II) or Co(III) precatalyst to a more reactive low-valent cobalt species. This active species can then engage in oxidative addition with an organic halide, followed by transmetalation with a suitable coupling partner (e.g., an organometallic reagent) and subsequent reductive elimination to afford the cross-coupled product and regenerate the active cobalt catalyst. The phenanthroline ligand plays a crucial role in stabilizing the various cobalt oxidation states involved in the catalytic cycle and modulating the reactivity of the metal center.

Future research efforts will likely focus on exploring the utility of the sterically demanding and electronically tuned Tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III) complex in directing and enhancing the selectivity of C-H activation and cross-coupling reactions.

Photoelectrocatalysis and Solar Energy Conversion Systems

The conversion of solar energy into chemical or electrical energy is a paramount goal in the pursuit of sustainable energy solutions. Dye-sensitized solar cells (DSSCs) represent a promising technology in this area, and cobalt complexes have garnered significant attention as redox mediators, offering advantages over the traditional iodide/triiodide shuttle.

The Tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III) complex, along with its Co(II) counterpart, has been identified as a potential candidate for use in DSSCs. The bulky diphenylphenanthroline ligands can influence the redox potential of the Co(II)/Co(III) couple and impact the recombination kinetics at the semiconductor (e.g., TiO₂) surface. The fundamental principle involves the dye, anchored to the semiconductor surface, absorbing a photon and injecting an electron into the conduction band of the semiconductor. The oxidized dye is then regenerated by accepting an electron from the Co(II) species in the electrolyte, which is in turn oxidized to Co(III). The Co(III) species then diffuses to the counter electrode to be reduced back to Co(II), completing the circuit.

A study on the crystal structure of [Tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III)] tris(hexafluorophosphate) has highlighted its potential as a photosensitizer. researchgate.net This suggests that the complex itself could potentially absorb light and initiate the charge separation process, although its primary role in DSSCs is typically as a redox mediator. Research on the closely related tris(1,10-phenanthroline)cobalt(II/III) redox shuttle in DSSCs has shown that it can lead to high open-circuit photovoltages.

The performance of a DSSC utilizing a cobalt-based redox shuttle is intricately linked to the electron transfer kinetics between the dye, the semiconductor, and the redox mediator. The structure of the cobalt complex, including the nature of the ligands, plays a critical role in tuning these properties.

Cutting Edge Analytical and Spectroscopic Techniques for Research

High-Resolution X-ray Crystallography for Supramolecular Assemblies and Stereochemistry

High-resolution X-ray crystallography has been instrumental in providing a detailed atomic-level view of Tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III), often in the form of its tris(hexafluorophosphate) monohydrate salt, Co(C₂₄H₁₆N₂)₃₃·H₂O. nih.govresearchgate.netphysicsjournal.in These studies reveal a distorted octahedral geometry for the cobalt(III) center, which is coordinated to six nitrogen atoms from the three bidentate 4,7-diphenyl-1,10-phenanthroline (B7770734) (dpp) ligands. nih.govnih.gov

The Co-N bond lengths typically fall within the range of 1.934(3) to 1.954(3) Å, which are consistent with values reported for other Co(III) species. nih.gov The coordination environment is characterized by N-Co-N bond angles that deviate from ideal octahedral geometry, with bite angles of the chelating ligands around 83.4° and angles between trans-coordinating nitrogen atoms in the range of 175.6° to 176.5°. nih.gov The phenanthroline moieties of the dpp ligands are nearly planar, while the phenyl substituents are twisted relative to the phenanthroline plane. sigmaaldrich.com

Interactive Table 1: Selected Crystallographic Data for Co(dpp)₃₃·H₂O
ParameterValueReference
Crystal SystemOrthorhombic nih.gov
Space GroupP2₁2₁2₁ nih.gov
Co-N Bond Lengths (Å)1.934(3) - 1.954(3) nih.gov
N-Co-N Bite Angle (°)~83.4 nih.gov
Trans N-Co-N Angle (°)175.62(13) - 176.52(13) nih.gov
Supramolecular Interactionsπ-π stacking, C-H···π, C-H···F, O-H···F nih.govresearchgate.net

Advanced NMR Spectroscopy for Solution-State Structural and Dynamic Information

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of Tris(diphenylphenanthroline)cobalt(III) in solution. As a d⁶ low-spin complex, Co(III) is diamagnetic, leading to sharp and well-resolved NMR spectra. nih.gov ¹H and ¹³C NMR studies confirm the composition and purity of the complex. sigmaaldrich.com

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed to unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule. researchgate.netresearchgate.net Dynamic NMR (DNMR) studies can provide insights into conformational changes and other dynamic processes occurring in solution, such as the rotation of the phenyl groups. researchgate.net While specific detailed ¹H and ¹³C NMR data for Tris(diphenylphenanthroline)cobalt(III) is not extensively reported in the provided search results, the general principles of NMR spectroscopy of Co(III) phenanthroline complexes are well-established. nih.govnih.govresearchgate.netresearchgate.net

Interactive Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Co(III)-phenanthroline Complexes
NucleusExpected Chemical Shift Range (ppm)Remarks
¹H (aromatic)7.0 - 9.5Downfield shift upon coordination. Specific shifts depend on the position on the phenanthroline ring and phenyl groups.
¹³C (aromatic)120 - 150Shifts are influenced by the electronic effects of the metal center and substituents.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that specifically detects species with unpaired electrons. Since Tris(diphenylphenanthroline)cobalt(III) is a low-spin d⁶ complex, the Co(III) ion is diamagnetic (S=0) and therefore EPR silent. However, EPR spectroscopy becomes an invaluable tool for studying paramagnetic intermediates that can be generated from this complex, for instance, through redox reactions. utexas.edusshade.eu

The one-electron reduction of the [Co(dpp)₃]³⁺ complex would lead to the formation of the paramagnetic [Co(dpp)₃]²⁺ species. The Co(II) ion in this complex is a d⁷ species and is expected to be EPR active. EPR studies on related Co(II) phenanthroline complexes have been reported and can provide a basis for the characterization of this intermediate. researchgate.net The EPR spectrum of such a Co(II) complex would be expected to exhibit features characteristic of a d⁷ ion in a distorted octahedral environment, providing information about the g-tensor and hyperfine coupling constants, which in turn can give insights into the electronic structure of the reduced species.

Furthermore, EPR can be employed in conjunction with techniques like cyclic voltammetry to study the electrochemical reduction of [Co(dpp)₃]³⁺ and characterize the resulting paramagnetic products in situ. utexas.eduresearchgate.net This approach allows for the direct observation of transient intermediates and the elucidation of redox mechanisms.

X-ray Absorption (XAS) and Emission (XES) Spectroscopy for Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific techniques for probing the electronic and local geometric structure of the cobalt center in Tris(diphenylphenanthroline)cobalt(III).

The X-ray Absorption Near Edge Structure (XANES) region of the Co K-edge spectrum is particularly sensitive to the oxidation state and coordination geometry of the cobalt atom. The position of the absorption edge provides direct information about the oxidation state of the cobalt. For instance, a shift to higher energy (a "blue-shift") of the Co K-edge is indicative of a higher oxidation state. nih.gov Studies on related cobalt complexes have shown that the pre-edge features in the XANES spectrum can be correlated with the symmetry of the cobalt site. nih.govresearchgate.net For Co(III) in an octahedral environment, the pre-edge peak, which corresponds to the formally dipole-forbidden 1s → 3d transition, is typically weak. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) analysis of the post-edge region of the spectrum can provide quantitative information about the local coordination environment of the cobalt atom, including the number of coordinating atoms, their identity, and the Co-ligand bond distances. This information complements the data obtained from X-ray crystallography and provides insights into the structure of the complex in non-crystalline states. nih.gov

Cobalt Kβ X-ray Emission Spectroscopy (XES) is sensitive to the spin state of the cobalt ion. The shape and energy of the Kβ emission lines are influenced by the coupling between the 3p and 3d electrons, which is spin-dependent. nih.gov This technique can therefore be used to confirm the low-spin d⁶ configuration of the Co(III) center in Tris(diphenylphenanthroline)cobalt(III).

Resonance Raman Spectroscopy for Vibrational Signatures of Electronic States

Resonance Raman (rR) spectroscopy is a powerful technique for probing the vibrational modes of a molecule that are coupled to its electronic transitions. By tuning the excitation wavelength to coincide with an electronic absorption band of Tris(diphenylphenanthroline)cobalt(III), specific vibrational modes can be selectively enhanced, providing detailed information about the structure of the molecule in its excited state.

In resonance Raman studies of related metal-phenanthroline complexes, enhancement of specific ligand-based vibrations upon excitation into metal-to-ligand charge transfer (MLCT) bands has been observed. This provides direct evidence for the localization of the excited electron on the phenanthroline ligand. Similar studies on Tris(diphenylphenanthroline)cobalt(III) could provide valuable insights into the nature of its electronic excited states, which is particularly relevant for its application in photodynamic therapy.

Mass Spectrometry for Characterization of Reaction Intermediates

Mass spectrometry (MS) is a crucial analytical technique for the characterization of Tris(diphenylphenanthroline)cobalt(III) and its reaction intermediates. Electrospray ionization (ESI) is a particularly well-suited soft ionization technique for analyzing large, charged, and thermally labile molecules like this cobalt complex. nih.govresearchgate.net

In ESI-MS, the complex is typically observed as the intact cation, [Co(dpp)₃]³⁺, or as a fragment ion resulting from the loss of one or more counter-ions. The high-resolution mass spectrum allows for the precise determination of the molecular weight and confirmation of the elemental composition of the complex.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of the complex. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. This pattern can provide valuable structural information, for example, by showing the sequential loss of the diphenylphenanthroline ligands. The fragmentation of the ligands themselves can also provide further structural confirmation. rsc.org

Mass spectrometry is also a powerful tool for the identification and characterization of reaction intermediates. For instance, in studies of the redox chemistry of Tris(diphenylphenanthroline)cobalt(III), ESI-MS can be used to detect and identify the products and any stable intermediates formed during the reaction. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Ground and Excited States

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of Tris(diphenylphenanthroline)cobalt(III). Methods like Density Functional Theory (DFT) are widely employed to model the geometry and electronic properties of such cobalt complexes. tandfonline.comnih.gov

For Tris(diphenylphenanthroline)cobalt(III), DFT calculations would begin by optimizing the molecular geometry to find the lowest energy arrangement of its atoms. The starting point for such a calculation can be the experimentally determined crystal structure, which shows the cobalt(III) ion in a distorted octahedral coordination environment, bonded to six nitrogen atoms from the three 4,7-diphenyl-1,10-phenanthroline (B7770734) ligands. nih.govuzh.ch The calculations would refine this geometry, providing optimized bond lengths and angles in the ground state. nih.gov DFT is also used to determine the localization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the complex's electronic transitions and reactivity. tandfonline.com

To investigate the properties related to light absorption and emission, Time-Dependent Density Functional Theory (TD-DFT) is the most common approach. rsc.org TD-DFT can predict the electronic absorption spectra by calculating the energies of vertical excitations from the ground state to various excited states. rsc.orgresearchgate.net These calculations are essential for understanding the photophysical properties of Tris(diphenylphenanthroline)cobalt(III), which is known to act as a photosensitizer. nih.gov In some advanced cases, calculations can describe the electronic structure of unusual spin states, such as the S = 3/2 ground state found in a specific cobalt(III)-imidyl complex, which resulted from strong antiferromagnetic coupling between the cobalt center and a ligand radical. nih.gov

Table 1: Representative Data from Quantum Chemical Calculations for Cobalt(III) Complexes
ParameterMethodologyTypical Information ObtainedRelevance to Tris(diphenylphenanthroline)cobalt(III)
Optimized GeometryDFT (e.g., B3LYP, OPBE)Bond lengths (e.g., Co-N), bond angles, dihedral angles. nih.govmdpi.comProvides the most stable 3D structure and confirms coordination geometry. nih.gov
Electronic StructureDFTHOMO-LUMO energy gap, orbital distributions, effective atomic charges. tandfonline.commdpi.comExplains electronic transitions, redox properties, and charge distribution.
Excited StatesTD-DFTExcitation energies, oscillator strengths, absorption wavelengths (λmax). rsc.orgrsc.orgPredicts UV-Vis spectrum and explains its photosensitizing capabilities. nih.gov
Thermodynamic PropertiesDFTBinding energy, enthalpy, and entropy of formation. nih.govAssesses the stability of the complex.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. jppres.com For Tris(diphenylphenanthroline)cobalt(III), MD simulations can model the motion of the complex in solution, revealing how the phenyl groups and phenanthroline backbone move and interact with their surroundings. acs.org

A key application of MD is to study the interactions between the cobalt complex and other molecules. nih.gov For instance, simulations can model how Tris(diphenylphenanthroline)cobalt(III) binds to a biological target like DNA. These simulations provide detailed insights into the binding mode, such as intercalation between base pairs, and the stability of the resulting adduct. nih.gov Similarly, MD can be used to study the stability of a complex when interacting with a protein receptor. jppres.com Such simulations are often performed to mimic physiological conditions, providing a link between molecular structure and biological activity. jppres.com

In addition to dynamic simulations, methods like Hirshfeld surface analysis can be used to investigate and visualize intermolecular interactions within the crystal structure, such as π-π stacking, C-H···π, and other hydrogen bonds, which are present in the crystal of Tris(diphenylphenanthroline)cobalt(III). tandfonline.comnih.gov

Table 2: Applications of Molecular Dynamics Simulations
Simulation FocusSystem ModelledInsights Gained
Conformational DynamicsComplex in a solvent box (e.g., water, acetonitrile). acs.orgFlexibility of ligands, stability of the overall structure.
Biomolecular InteractionComplex with DNA or a protein. nih.govPreferred binding sites, binding affinity, conformational changes upon binding.
Solvation StructureComplex in explicit solvent molecules. acs.orgStructure of the solvation shell, dynamics of solvent exchange.
Intermolecular ForcesAnalysis of crystal packing. tandfonline.comIdentification and quantification of non-covalent interactions like π-stacking. nih.gov

Computational Design and Prediction of Novel Derivatives and Their Properties

Computational chemistry is a powerful engine for the in silico design of novel molecules. nih.gov By starting with the core structure of Tris(diphenylphenanthroline)cobalt(III), new derivatives can be designed by systematically modifying the ligands. For example, different substituents could be added to the phenyl rings or the phenanthroline backbone.

The goal of such modifications is often to tune the complex's properties for a specific application. nih.gov For instance, electron-donating or electron-withdrawing groups could be introduced to alter the HOMO-LUMO gap, thereby shifting the absorption and emission wavelengths. DFT calculations can be used to predict these changes before any synthesis is attempted, saving significant time and resources. jppres.com This approach has been successfully used to design novel cobalt complexes with enhanced anticancer activity or for specific catalytic purposes. jppres.comnih.gov Computational screening can assess properties like water solubility, oral bioavailability, and potential toxicity for a library of designed derivatives, helping to prioritize the most promising candidates for experimental synthesis and testing. jppres.com

Table 3: Hypothetical Computational Design Study of Novel Derivatives
Derivative ModificationPredicted Property Change (Method)Potential Application
Add -NO₂ groups to phenyl ringsLower LUMO energy, red-shifted absorption (TD-DFT).Tuning photophysical properties for PDT. nih.gov
Add -SO₃H groups to phenanthrolineIncreased predicted water solubility (ADMET prediction). jppres.comImproved bioavailability for biological applications.
Replace Phenyl with NaphthylAltered π-conjugation, modified redox potential (DFT).Development of new catalysts or molecular materials.
Vary substituents on a tri-aryl scaffoldChanges in binding affinity to a target enzyme (Docking/MD). nih.govDesign of selective enzyme inhibitors.

Application of Machine Learning and AI in Coordination Chemistry Research

The application of artificial intelligence (AI) and machine learning (ML) is a rapidly growing area in chemistry that promises to accelerate the discovery and characterization of new compounds. ijsat.orgrsc.org In coordination chemistry, ML models can be trained on large datasets of known compounds to predict the properties of new, un-synthesized molecules with remarkable speed and accuracy. ijsat.orgacs.org

For cobalt complexes, ML has been used to predict complex properties like magnetic anisotropy and oxidation states. acs.orgrug.nlnih.gov For example, a deep neural network trained on a database of over 33,000 cobalt(II) compounds was able to predict the axial magnetic anisotropy with an accuracy that rivaled intensive quantum chemical calculations but was over 7,000 times faster. acs.org Another study used ML models to accurately predict the oxidation state of cobalt and other metals in metalloproteins based on their coordination geometry. rug.nlnih.gov

Table 4: Applications of Machine Learning and AI in Coordination Chemistry
AI/ML ApplicationDescriptionExample
Property PredictionTraining models on existing data to predict properties of new compounds. ijsat.orgPredicting magnetic anisotropy or oxidation states of cobalt complexes. acs.orgrug.nlnih.gov
Materials DiscoveryAccelerating the search for new materials with desired properties. acs.orgHigh-throughput virtual screening of novel catalysts or phosphors.
Reaction OptimizationPredicting optimal reaction conditions (temperature, solvent, etc.). rsc.orgOptimizing the synthesis of complex coordination compounds.
Autonomous LaboratoriesIntegrating robotics with AI for closed-loop, automated experimentation. chemrxiv.orgAI-driven discovery of new materials or reaction mechanisms. chemrxiv.org

Future Research Directions and Emerging Paradigms

Integration into Advanced Functional Materials and Nanostructures

The robust and well-defined structure of tris(diphenylphenanthroline)cobalt(III) makes it an excellent building block for the construction of advanced functional materials and nanostructures. Future research is anticipated to focus on its incorporation into larger, ordered assemblies to harness and amplify its intrinsic properties.

One promising avenue is the integration of this complex into metal-organic frameworks (MOFs) . While research has demonstrated the formation of heterometallic MOFs using related tris(dipyrrinato)cobalt(III) complexes as bridging structures, a similar approach with tris(diphenylphenanthroline)cobalt(III) could yield novel porous materials. researchgate.net The bulky phenylphenanthroline ligands could dictate the pore size and functionality of the resulting MOF, potentially leading to applications in gas storage, separation, or catalysis.

Furthermore, the complex can be utilized as a dopant in various polymer matrices . The resulting materials could exhibit unique optical or electronic properties derived from the cobalt complex. For instance, doping into conductive polymers could create materials with interesting charge-transport characteristics, while incorporation into emissive polymers could lead to new phosphorescent materials. The synthesis of related tris(1,10-phenanthroline)cobalt(III) has been explored for its use in dye-sensitized solar cells, suggesting a potential application for the diphenylphenanthroline derivative in energy conversion technologies. nih.goviucr.org

The synthesis of nanostructures, such as nanoparticles , from precursors like tris(diphenylphenanthroline)cobalt(III) is another area of interest. The controlled decomposition of the complex could yield cobalt oxide or cobalt-based alloy nanoparticles with tailored sizes and properties, which could be relevant in catalysis or magnetic materials.

Development of Chemical and Biological Sensors (non-clinical)

The unique spectroscopic and electrochemical properties of tris(diphenylphenanthroline)cobalt(III) and its analogues make them highly suitable for the development of novel chemical and biological sensors for non-clinical applications.

The interaction of similar tris(1,10-phenanthroline)cobalt(III) complexes with DNA has been studied electrochemically, demonstrating that changes in the complex's voltammetric behavior can be used to probe these interactions. utexas.edu This suggests that tris(diphenylphenanthroline)cobalt(III) could be developed into a sensitive probe for specific DNA structures or sequences. Its chiral nature could be exploited for the enantioselective recognition of biomolecules.

Moreover, the luminescence of related ruthenium complexes, such as tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, is known to be quenched by oxygen, making them excellent probes for oxygen detection. caymanchem.com This principle of fluorescence quenching could be extended to the cobalt complex for the development of sensors for various analytes. For example, a sensor could be designed where the binding of a target molecule displaces a quencher, leading to a "turn-on" fluorescent signal. Such sensors could find applications in environmental monitoring for the detection of small molecules or ions. The synthesis of related ruthenium complexes has been applied to the detection of microorganisms in pharmaceutical products, indicating a potential direction for the cobalt analogue in microbial detection systems. mdpi.com

Exploration of Spin Crossover Phenomena in Related Systems

Spin crossover (SCO) is a phenomenon where the spin state of a metal complex can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. wikipedia.org This property is of great interest for the development of molecular switches and data storage devices. numberanalytics.com

While tris(diphenylphenanthroline)cobalt(III) is a Co(III) complex and typically exhibits a stable low-spin d6 configuration, the exploration of SCO in related systems, particularly Co(II) analogues, is a vibrant area of research. numberanalytics.comyoutube.com The ligand field strength in cobalt complexes is a critical factor in determining whether SCO can occur. numberanalytics.com By modifying the phenanthroline ligand with different substituents, it is possible to tune the ligand field and potentially induce SCO in related Co(II) complexes.

Furthermore, some rare examples of spin crossover in Co(III) complexes have been reported, opening the door for future investigations into whether specific ligand environments could stabilize a high-spin state in Co(III) phenanthroline complexes. nih.govacs.org Research in this area would involve the synthesis of a series of related cobalt complexes with systematically varied ligands to study the influence of steric and electronic factors on the spin state. acs.org The transition between spin states is accompanied by changes in magnetic properties, color, and bond lengths, which can be probed by various spectroscopic and crystallographic techniques. wikipedia.org

Potential in Quantum Information Science and Molecular Computing

The field of quantum information science (QIS) is actively seeking molecular systems that can function as quantum bits, or qubits. The spin states of paramagnetic molecules are promising candidates for qubits due to their quantum nature and the potential for chemical design and tunability.

Although tris(diphenylphenanthroline)cobalt(III) is diamagnetic (low-spin d6), its paramagnetic Co(II) counterpart, tris(diphenylphenanthroline)cobalt(II), could be investigated as a potential qubit. The key properties for a molecular qubit include long coherence times and the ability to be manipulated and read out. Research into Co(II) complexes has shown their potential as single-ion magnets (SIMs), which is a crucial characteristic for their use in quantum computing.

The development of molecular switches, where the spin state can be reversibly changed, is another important aspect of molecular computing. numberanalytics.com As discussed in the previous section, inducing spin crossover in related cobalt complexes could provide a mechanism for such a switch. The ability to control the spin state of a molecule with external stimuli would allow for the encoding of information at the molecular level. Future research could focus on integrating these cobalt complexes onto surfaces or into devices where their spin state can be addressed and manipulated, paving the way for their use in molecular electronics and spintronics.

Sustainable and Circular Economy Considerations in Synthesis and Application

As with any chemical compound intended for broader applications, the sustainability of the synthesis and the end-of-life considerations for tris(diphenylphenanthroline)cobalt(III) are of growing importance. Future research will likely focus on developing greener synthetic routes and incorporating circular economy principles.

The synthesis of the diphenylphenanthroline ligand is a key aspect. Research into greener synthetic methods for functionalized phenanthrolines, utilizing more environmentally friendly solvents and catalysts, will be crucial. rsc.org For the complexation step, employing more sustainable practices, such as reducing solvent use or using less hazardous starting materials, will be a focus. The synthesis of tris(diphenylphenanthroline)cobalt(III) has been reported, and optimizing these procedures from a green chemistry perspective is a logical next step. nih.gov

From a circular economy standpoint, the recovery and recycling of the cobalt metal and the ligands from the complex after its use are important considerations. While the complex itself is stable, methods for its decomposition and the selective recovery of its components would need to be developed. Research into the recycling of cobalt from various sources, such as batteries, is already underway and could provide insights into developing similar strategies for coordination complexes.

Furthermore, conducting a Life Cycle Assessment (LCA) for the synthesis and application of tris(diphenylphenanthroline)cobalt(III) would provide a comprehensive evaluation of its environmental impact. acs.orgrsc.orgchemrxiv.orgcapgemini.com This would involve analyzing the energy consumption, resource depletion, and waste generation associated with the entire lifecycle of the compound, from raw material extraction to disposal or recycling. Such assessments will be vital for guiding the development of more sustainable chemical products and processes.

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